Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl-
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Overview
Description
Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-(2-naphthalenyloxy)propyl group and a phenyl group
Preparation Methods
The synthesis of Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- typically involves multiple steps. One common synthetic route includes the reaction of 1-(2-naphthalenyloxy)-3-chloropropane with 1-phenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction. The mixture is then refluxed for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior. The exact pathways and molecular targets are still under investigation, but it is thought to involve the inhibition of neurotransmitter reuptake and receptor antagonism .
Comparison with Similar Compounds
Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- can be compared with other similar compounds, such as:
1-Phenyl-3-naphthalenyloxypropanamines: These compounds also contain a naphthalenyloxy group and are known for their selective inhibition of serotonin uptake.
Propranolol: A beta-blocker that contains a naphthalenyloxy group and is used to treat cardiovascular diseases.
Dapoxetine: A selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation, which also contains a naphthalenyloxy group
Properties
CAS No. |
84344-50-3 |
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Molecular Formula |
C23H26N2O |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-(3-naphthalen-2-yloxypropyl)-4-phenylpiperazine |
InChI |
InChI=1S/C23H26N2O/c1-2-9-22(10-3-1)25-16-14-24(15-17-25)13-6-18-26-23-12-11-20-7-4-5-8-21(20)19-23/h1-5,7-12,19H,6,13-18H2 |
InChI Key |
YNOWHDNGRNBDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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